
4-(Azetidine-3-carbonyl)morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidine-3-carbonyl)morpholine hydrochloride is a chemical compound that features a four-membered azetidine ring and a morpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidine-3-carbonyl)morpholine hydrochloride typically involves the reaction of azetidine derivatives with morpholine under controlled conditions. One common method includes the use of azetidine-3-carboxylic acid, which is reacted with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(Azetidine-3-carbonyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
4-(Azetidine-3-carbonyl)morpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Azetidine-3-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
相似化合物的比较
Similar Compounds
Azetidine-3-carboxylic acid: Shares the azetidine ring but lacks the morpholine moiety.
Morpholine derivatives: Contain the morpholine ring but differ in the attached functional groups.
Uniqueness
4-(Azetidine-3-carbonyl)morpholine hydrochloride is unique due to the combination of the azetidine and morpholine rings, which imparts distinct chemical and biological properties
属性
IUPAC Name |
azetidin-3-yl(morpholin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8(7-5-9-6-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELSIUXXCOATIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-tert-butyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2402719.png)
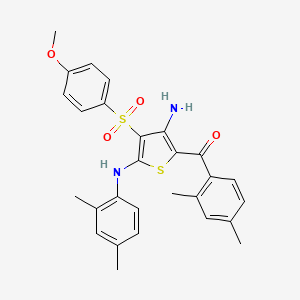
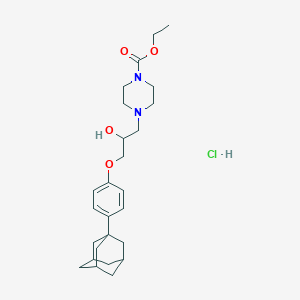
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2402722.png)
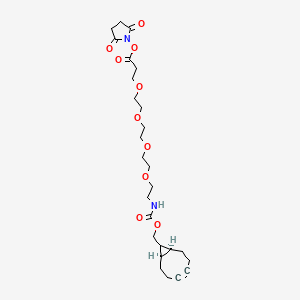
![1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2402724.png)

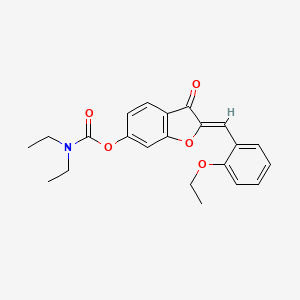
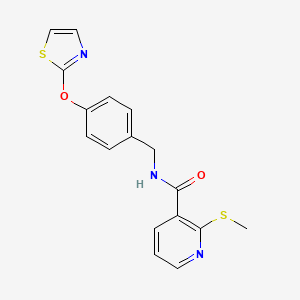

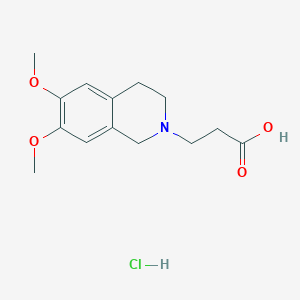
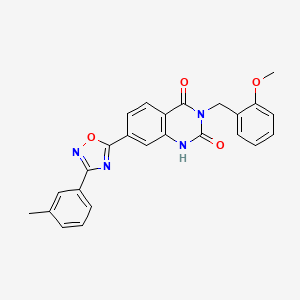
![3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B2402733.png)
![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)
